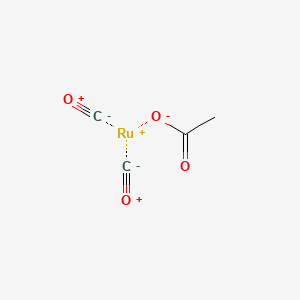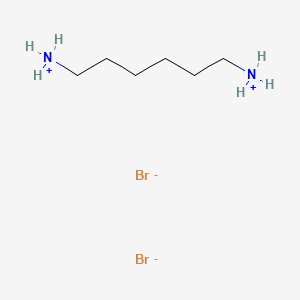
Hexamethylenediammonium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Hexamethylenediammonium dibromide, also known as hexamethonium, primarily targets the neuronal nicotinic receptors (nAChR) located in autonomic ganglia . These receptors play a crucial role in transmitting signals in both the sympathetic and parasympathetic nervous systems .
Mode of Action
Hexamethonium acts as an antagonist at the neuronal nicotinic receptors in autonomic ganglia . By blocking these receptors, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited .
Biochemical Pathways
It is known that it blocks the neuronal nicotinic receptors in autonomic ganglia, inhibiting both the sympathetic and parasympathetic nervous systems . This blockage disrupts the normal functioning of these systems, leading to various physiological effects.
Result of Action
The primary result of hexamethonium’s action is the inhibition of both the sympathetic and parasympathetic nervous systems . This can lead to various physiological effects, depending on the specific systems and organs affected. For example, it can cause orthostatic hypotension and sexual dysfunction (sympatholytic effects), as well as constipation, urinary retention, glaucoma, blurry vision, decreased lacrimal gland secretion, and dry mouth (parasympatholytic effects) .
准备方法
Hexamethylenediammonium dibromide can be synthesized through the reaction of hexamethylenediamine with hydrobromic acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine is dissolved in water and hydrobromic acid is added dropwise with constant stirring . The resulting solution is then evaporated to yield this compound as a crystalline solid .
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pH, and concentration .
化学反应分析
Hexamethylenediammonium dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexamethylenediamine oxide under specific conditions.
Reduction: It can be reduced to hexamethylenediamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the bromide ions are replaced by other anions such as chloride or sulfate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Hexamethylenediammonium dibromide has a wide range of applications in scientific research:
Catalysis: It is used as a precursor in the synthesis of molybdenum and tungsten sulfide catalysts for hydrodesulfurization reactions.
Herbicide and Weed Control: It has been evaluated for its toxic effects on plant roots and its potential use as an herbicide.
Algaecide for Water Treatment: It exhibits algaecidal activity and is used in water treatment processes.
Material Synthesis: It is used in the synthesis of various materials, including organohalide-based perovskites for solar cell applications.
相似化合物的比较
Hexamethylenediammonium dibromide can be compared with other similar compounds such as:
Hexamethylenediammonium thiometallates: These compounds are used as precursors for molybdenum and tungsten sulfide catalysts.
Tetraethylammonium thiometallates: These compounds are also used in catalysis and have similar applications.
Ammonium tetrathiomolybdate: This compound is another precursor for molybdenum sulfide catalysts and is used in hydrodesulfurization reactions.
This compound is unique in its specific applications and the types of reactions it undergoes, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
24731-81-5 |
|---|---|
分子式 |
C6H17BrN2 |
分子量 |
197.12 g/mol |
IUPAC 名称 |
hexane-1,6-diamine;hydrobromide |
InChI |
InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChI 键 |
CRMNBZZUVZXIJF-UHFFFAOYSA-N |
SMILES |
C(CCC[NH3+])CC[NH3+].[Br-].[Br-] |
规范 SMILES |
C(CCCN)CCN.Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


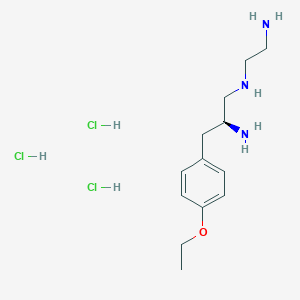

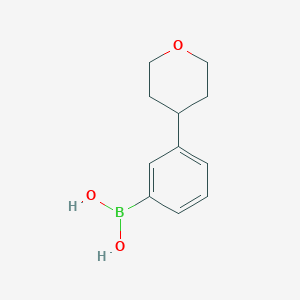

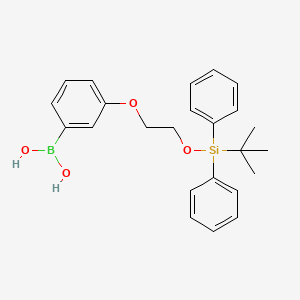
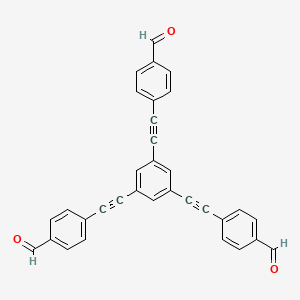
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)
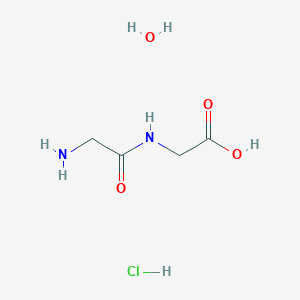
![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
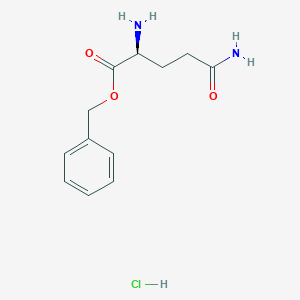
![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol](/img/structure/B3068125.png)
![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)
